9,10-Dioxo Ketotifen

概要

説明

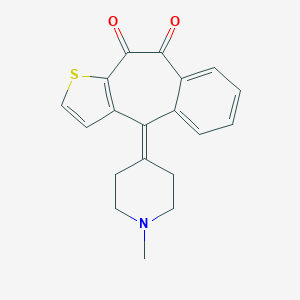

9,10-Dioxo Ketotifen, also known as 4-(1-Methylpiperidin-4-ylidene)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-9,10-dione, is a chemical compound with the molecular formula C19H17NO2S and a molecular weight of 323.41 g/mol . It is a reference standard used in pharmaceutical research and quality control to identify and quantify impurities in ketotifen, an antihistamine and mast cell stabilizer .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dioxo Ketotifen involves several steps, including the formation of the benzo[4,5]cyclohepta[1,2-b]thiophene core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

化学反応の分析

Types of Reactions

9,10-Dioxo Ketotifen undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学的研究の応用

Clinical Applications

Allergic Disorders:

- Asthma Management: Ketotifen is used as an add-on therapy in children with mild atopic asthma. It helps reduce the frequency and severity of asthma symptoms over time .

- Ophthalmic Use: The introduction of ketotifen-eluting contact lenses has shown effectiveness in alleviating symptoms of allergic conjunctivitis during allergy seasons .

Case Study:

- A 57-year-old woman with seasonal allergic conjunctivitis reported significant symptom relief using ketotifen-eluting contact lenses, allowing her to wear them comfortably throughout allergy seasons .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of ketotifen beyond its traditional applications:

- Joint Inflammation: Research indicates that ketotifen may reduce inflammation markers in models of induced arthritis, demonstrating its potential as a therapeutic agent for inflammatory diseases .

- Fibrosis Reduction: Ketotifen has been implicated in the reduction of joint capsule fibrosis, indicating its broader therapeutic potential in fibrotic diseases .

Antitumor Activity

Emerging evidence suggests that 9,10-Dioxo Ketotifen may possess antitumor properties:

- In Vivo Studies: In xenograft models, the compound exhibited significant tumor growth inhibition rates up to 60% at doses of 20 mg/kg .

- Mechanism of Action: The compound induces apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity .

Antimicrobial Potential

The antimicrobial efficacy of ketotifen derivatives has also been explored:

- Resistance Strains: Studies indicate that ketotifen can inhibit growth in multi-drug resistant bacterial strains, showcasing its potential as an antimicrobial agent .

Summary Table of Applications

作用機序

類似化合物との比較

Similar Compounds

Ketotifen: The parent compound, used as an antihistamine and mast cell stabilizer.

Fenofibrate Impurity G: Another impurity standard used in pharmaceutical research.

Risperidone Impurity K: Used in the quality control of risperidone formulations.

Uniqueness

9,10-Dioxo Ketotifen is unique in its specific structure and use as a reference standard for ketotifen. Its distinct chemical properties and reactivity make it valuable for analytical and quality control purposes in the pharmaceutical industry .

生物活性

Introduction

9,10-Dioxo Ketotifen, a derivative of ketotifen, is primarily recognized for its biological activity as a mast cell stabilizer and histamine antagonist. This compound plays a significant role in managing allergic reactions and inflammatory conditions. This article explores the various biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Mast Cell Stabilization

Ketotifen functions as a non-competitive antagonist of histamine H1 receptors and stabilizes mast cells. It inhibits the release of inflammatory mediators such as histamine and leukotrienes, which are crucial in allergic responses. The stabilization of mast cells prevents degranulation, thereby reducing symptoms associated with allergies and asthma .

Inhibition of Inflammatory Mediators

Research indicates that ketotifen can suppress various inflammatory processes. It inhibits platelet-activating factor (PAF)-mediated activities, airway hyperreactivity, and eosinophil accumulation in the airways. This multifaceted action underscores its potential in treating not only allergic conditions but also chronic inflammatory diseases .

Allergic Conditions

Ketotifen is widely used to treat IgE-mediated allergic reactions such as asthma, dermatitis, and urticaria. Its efficacy in reducing the frequency and severity of asthma symptoms has been documented extensively. Studies demonstrate that ketotifen's effects can be significantly stronger than those of other mast cell stabilizers like cromolyn sodium .

Other Potential Uses

Beyond its anti-allergic properties, ketotifen has shown promise in various other therapeutic areas:

- Dermatological Applications : It has been reported to prevent UV-induced wrinkle formation .

- Fertility Enhancement : Research suggests improvements in sperm quality and pregnancy rates following varicocelectomy when treated with ketotifen .

- Neurological Implications : In experimental models of multiple sclerosis (MS), ketotifen administration reduced disease severity and modulated immune responses by affecting mast cell activity in the central nervous system .

Study on Asthma Management

A clinical study involving asthmatic patients demonstrated that ketotifen significantly reduced the need for rescue medications and improved overall asthma control over a treatment period of several weeks. The study highlighted its role in enhancing the quality of life for patients with persistent asthma symptoms .

Research on Multiple Sclerosis

In an experimental autoimmune encephalomyelitis (EAE) model, ketotifen treatment led to reduced NLRP3 inflammasome activation and lower levels of pro-inflammatory cytokines. This suggests that ketotifen may have neuroprotective effects by modulating immune responses in MS patients .

Cytotoxicity Studies

Further investigations into the cytotoxic effects of this compound on tumor cells revealed selective cytotoxicity against certain cancer cell lines while sparing normal cells. This property indicates potential applications in cancer therapeutics, warranting further exploration into its mechanisms and efficacy .

Data Summary

特性

IUPAC Name |

2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene-8,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-20-9-6-12(7-10-20)16-13-4-2-3-5-14(13)17(21)18(22)19-15(16)8-11-23-19/h2-5,8,11H,6-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWPKRUDHMXTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(C(=O)C(=O)C4=CC=CC=C42)SC=C3)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314399 | |

| Record name | NSC282482 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43076-16-0 | |

| Record name | NSC282482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC282482 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Methyl-4-piperidinylidene)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-9,10-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83L78F2PTA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。